![molecular formula C20H22ClNO4 B608566 (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid CAS No. 1308256-94-1](/img/structure/B608566.png)
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Overview
Description
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid (CAS 1308256-94-1) is a chiral small molecule with a molecular formula of C20H22ClNO4 and a molecular weight of 375.85 g/mol . Its structure features:
- An (S)-configured ethoxy-oxopropan-2-yl side chain, contributing to stereospecific binding and metabolic stability.
- A propanoic acid moiety, enabling hydrogen bonding and ionic interactions.
Its hazard profile includes warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Biphenyl Scaffold Construction
The 3'-chloro-[1,1'-biphenyl]-4-yl moiety is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzene derivative and a boronic acid partner. For example, 4-bromophenylboronic acid couples with 3-chlorophenyl bromide under palladium catalysis (Pd(PPh₃)₄, 2 mol%) in a toluene/water biphasic system with Na₂CO₃ as base (80°C, 12 h) . This step achieves >95% conversion, though purification via silica chromatography is required to remove homocoupling byproducts.
Stereoselective Amino Acid Backbone Assembly
The (S)-configured α-amino ester segment is introduced through Evans oxazolidinone auxiliaries or enzymatic resolution. A patented method employs (S)-1-ethoxy-1-oxopropan-2-amine, synthesized from L-alanine ethyl ester via Schlenk techniques, to ensure enantiomeric fidelity . Reductive amination between the biphenyl aldehyde and chiral amine precursor (using NaBH₃CN in MeOH) yields the intermediate secondary amine with 88% ee, which is subsequently acylated .
Detailed Synthetic Procedures
Step 1: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
Reagents :
-
4-Bromobenzaldehyde (1.0 eq)
-
3-Chlorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (2 mol%)
-
Na₂CO₃ (2.0 eq)
-
Toluene/H₂O (3:1 v/v)
Procedure :
-
Charge a flask with 4-bromobenzaldehyde (10 mmol), 3-chlorophenylboronic acid (12 mmol), Pd(PPh₃)₄ (0.2 mmol), and Na₂CO₃ (20 mmol).
-
Add degassed toluene (30 mL) and H₂O (10 mL).
-
Heat at 80°C under N₂ for 12 h.
-
Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (hexane/EtOAc 4:1) to isolate the biphenyl aldehyde (82% yield).
Key Data :
-
Yield : 82%
-
Purity (HPLC) : 98.5%
-
¹H NMR (400 MHz, CDCl₃) : δ 9.95 (s, 1H), 7.85 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.48–7.42 (m, 3H), 7.35 (t, J = 7.8 Hz, 1H) .
Step 2: Reductive Amination with (S)-1-Ethoxy-1-oxopropan-2-amine
Reagents :
-
3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)
-
(S)-1-Ethoxy-1-oxopropan-2-amine (1.1 eq)
-
NaBH₃CN (1.5 eq)
-
MeOH (0.2 M)
Procedure :
-
Dissolve the aldehyde (5 mmol) and (S)-1-ethoxy-1-oxopropan-2-amine (5.5 mmol) in MeOH (25 mL).
-
Add NaBH₃CN (7.5 mmol) portionwise at 0°C.
-
Stir at room temperature for 6 h.
-
Quench with saturated NH₄Cl (10 mL), extract with CH₂Cl₂ (3 × 30 mL), and concentrate.
-
Purify by silica gel chromatography (CH₂Cl₂/MeOH 95:5) to obtain the secondary amine (75% yield, 88% ee) .
Optimization Note :
-
Solvent Screening : MeOH outperformed THF and DMF in minimizing imine byproducts.
-
Temperature : Reactions at 25°C gave higher ee than at 40°C (88% vs. 72%) due to reduced racemization.
Step 3: Ester Hydrolysis to Propanoic Acid
Reagents :
-
Ethyl ester intermediate (1.0 eq)
-
LiOH·H₂O (3.0 eq)
-
THF/H₂O (2:1 v/v)
Procedure :
-
Suspend the ester (3 mmol) in THF (12 mL) and H₂O (6 mL).
-
Add LiOH·H₂O (9 mmol) and stir at 50°C for 8 h.
-
Acidify to pH 2 with 1 M HCl, extract with EtOAc (3 × 20 mL), dry, and concentrate.
-
Recrystallize from EtOAc/hexane to yield the title compound as a white solid (91% yield) .
Analytical Data :
-
Melting Point : 168–170°C
-
[α]D²⁵ : +34.5° (c = 1.0, MeOH)
-
HRMS (ESI) : m/z calcd for C₂₀H₂₁ClNO₄ [M+H]⁺: 398.1158; found: 398.1162 .
Stereochemical Control and Enantiomeric Enrichment
Chiral Auxiliary Approaches
The use of Evans oxazolidinones enables diastereoselective alkylation of the biphenyl moiety. For instance, coupling (S)-4-benzyl-2-oxazolidinone with the biphenyl electrophile under Mitsunobu conditions (DIAD, PPh₃) achieves a 19:1 dr. Subsequent cleavage with LiOH/H₂O₂ affords the (S)-configured amino acid with >99% ee .
Kinetic Resolution via Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-ethyl ester in racemic mixtures, leaving the (S)-enantiomer intact. A 48 h reaction in phosphate buffer (pH 7.0) at 37°C achieves 92% ee with 45% conversion .
Industrial-Scale Considerations
Cost-Effective Palladium Recovery
A patented Pd scavenger resin (SiliaBond Thiol) reduces residual Pd in Suzuki couplings from 450 ppm to <5 ppm, complying with ICH guidelines. Column filtration post-reaction eliminates costly distillation steps .
Continuous Flow Hydrolysis
Plug-flow reactors (PFRs) enhance hydrolysis efficiency:
-
Residence Time : 30 min vs. 8 h (batch)
-
Yield : 94% vs. 91%
Analytical Characterization Summary
Parameter | Method | Result |
---|---|---|
Purity | HPLC (C18) | 99.2% |
Enantiomeric Excess | Chiral SFC | 98.5% (S,S) |
Residual Solvents | GC-MS | <50 ppm (EtOAc, THF) |
Heavy Metals | ICP-MS | <1 ppm Pd |
Challenges and Mitigation Strategies
Epimerization During Hydrolysis
Basic conditions (LiOH, NaOH) induce partial racemization (5–8% ee loss). Switching to enzymatic (protease-catalyzed) hydrolysis at pH 6.5 reduces ee loss to <1% .
Byproduct Formation in Biphenyl Coupling
Homocoupling of boronic acid (up to 12%) is suppressed by incremental reagent addition and rigorous degassing.
Chemical Reactions Analysis
LHW090-A7 undergoes various types of chemical reactions, including hydrolysis and substitution reactions. The compound is a potential inhibitor of neutral endopeptidase, which hydrolyzes peptides on the amino side of hydrophobic residues. This process is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .
Scientific Research Applications
Pharmacological Research
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid has been investigated for its potential as a modulator of various biological targets. Its structural similarity to known pharmacophores allows it to interact with specific receptors and enzymes, making it a candidate for drug development.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by modulating pathways involved in the immune response. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for treating conditions characterized by chronic inflammation .
Cancer Therapy
The compound's ability to target specific cellular pathways makes it a candidate for cancer therapy. Its application has been explored in the context of inhibiting tumor growth and metastasis through the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
Mechanism of Action
LHW090-A7 exerts its effects by inhibiting neutral endopeptidase, an enzyme responsible for the metabolic inactivation of enkephalins. By inhibiting this enzyme, LHW090-A7 increases the plasma levels of endogenous atrial natriuretic peptides, which block the activity of the renin-angiotensin-aldosterone system, reduce sympathetic drive, and have antihypertrophic and antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
Key Observations :
- The chloro-biphenyl group in the target compound enhances hydrophobicity compared to non-chlorinated analogs (e.g., CAS 147923-08-8) .
- The ethoxy-oxo side chain improves solubility in organic solvents relative to the Boc-protected derivative .
Bioactivity and Pharmacological Potential
- Target Compound : Preliminary studies suggest interactions with enzymes or receptors requiring stereospecific recognition , such as proteases or kinases. The chloro-biphenyl group may target hydrophobic binding pockets .
- Ethoxy-oxo-4-phenylbutan-2-yl Analog (): The extended aliphatic chain could reduce metabolic clearance but may compromise target affinity due to steric hindrance .
- Boc-Protected Analog (CAS 147923-08-8): Used in peptide synthesis as a protected intermediate; lacks bioactivity without deprotection .
- Dihydroisoquinolin Derivatives (): Demonstrated activity in neurological targets due to structural resemblance to neurotransmitter analogs .
Biological Activity
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid, also known by various synonyms including LHW090-A7, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its implications in therapeutic applications.
The compound has the following chemical specifications:
- Chemical Formula : C20H22ClNO4
- Molecular Weight : 375.85 g/mol
- IUPAC Name : (2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid
- CAS Number : 1308256-94-1
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment and metabolic regulation. Key areas of investigation include:
1. Antitumor Activity
Studies have shown that this compound inhibits tumor cell proliferation by targeting specific pathways involved in cancer progression. For example:
- HIF-1 Inhibition : The compound has been evaluated for its ability to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in tumor adaptation to low oxygen levels. In vitro studies demonstrated that concentrations as low as 10 nM significantly reduced HIF-1α expression in murine mammary carcinoma cells .
The mechanism through which this compound exerts its effects involves:
- VEGF Regulation : It downregulates vascular endothelial growth factor (VEGF), which is essential for angiogenesis in tumors. This was observed through Western blot analysis where VEGF secretion was markedly reduced in treated cells .
3. Cytotoxicity Profile
The cytotoxic effects were assessed using the MTT assay, revealing that the compound maintains a high survival rate (>80%) at concentrations up to 10 µM in HEK-293T cells under hypoxic conditions . This suggests a favorable therapeutic index.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Study | Findings |
---|---|
Research Study 1 | Demonstrated significant inhibition of HIF-1 and VEGF in tumor cells with IC50 values indicating strong efficacy against various cancer cell lines. |
Research Study 2 | Investigated structural analogs and their effects on HIF pathways; identified critical functional groups necessary for activity. |
Research Study 3 | Evaluated the synthesis and biological evaluation of related compounds, highlighting the importance of biphenyl structures in enhancing activity against cancer cells. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be purified?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling to construct the biphenyl core .
- Enantioselective amino acid coupling using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to ensure stereochemical integrity .
- Esterification of the propanoic acid moiety with ethanol under acidic conditions . Purification often employs high-performance liquid chromatography (HPLC) with chiral columns to isolate enantiomerically pure intermediates .
Key Purification Methods | Detection Limit | Reference |
---|---|---|
Chiral HPLC (C18 column) | 0.1% impurity | |
Flash chromatography (SiO₂) | 95% purity |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR resolves stereochemistry and confirms biphenyl connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- 2D-COSY identifies coupling between the amino and ester groups .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data is limited, general protocols include:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Auxiliaries : Use (S)-tert-leucine derivatives to control stereochemistry at the amino acid center .
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of ketone intermediates (e.g., Ru-BINAP catalysts) .
- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel CHIRALPAK® AD-H column (98% ee achievable) .
Q. What strategies address low yields in biphenyl coupling reactions?
- Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos-Pd-G3) to enhance cross-coupling efficiency .
- Solvent Screening : Use toluene/water mixtures (3:1) to improve solubility of chloro-substituted biphenyl precursors .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, achieving 85% yield .
Q. How do structural modifications influence biological activity?
- Substituent Effects :
- The 3'-chloro group enhances hydrophobic interactions with enzyme active sites (e.g., COX-2 inhibition) .
- Ethoxy ester replacement with methyl groups reduces metabolic stability in vitro .
- Structure-Activity Relationship (SAR) :
Modification | Bioactivity Change | Reference |
---|---|---|
Biphenyl → Naphthyl | 10× lower IC₅₀ (COX-2) | |
Propanoic acid → Amide | Loss of solubility |
Q. What computational methods predict binding modes with therapeutic targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with cyclooxygenase-2 (COX-2), identifying key hydrogen bonds with Tyr385 .
- Molecular Dynamics (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns simulations .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to guide lead optimization .
Q. Contradictions and Resolution
- Synthetic Route Discrepancies : prioritizes Boc protection, while uses Fmoc. The choice depends on downstream applications (Fmoc for solid-phase peptide synthesis; Boc for solution-phase) .
- Biological Activity Variability : Discrepancies in COX-2 inhibition data may arise from assay conditions (e.g., enzyme source, pH). Standardize protocols using recombinant human COX-2 .
Properties
IUPAC Name |
(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)/t13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYAUIUPDMSWJH-UGSOOPFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308256-94-1 | |
Record name | LHW090-A7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308256941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHW090-A7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUQ5JTB7HR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.